3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Description
3-Cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a chiral Fmoc-protected amino acid derivative. Its structure features a cyclopropyl substituent at the β-position of the propanoic acid backbone and a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the amine (). The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions (e.g., piperidine in DMF) . This compound serves as a building block in drug development, particularly for antibody-drug conjugates (ADCs), where its cyclopropyl group may enhance metabolic stability or modulate lipophilicity .
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-19(13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYKWUUVQMRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683217-51-8 | |
| Record name | 3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and the fluoren-9-ylmethoxy carbonyl group. These groups are then coupled using appropriate reaction conditions, such as the use of coupling reagents like carbodiimides or peptide coupling agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Acid-Base Reactions
The compound possesses both a carboxylic acid group and an amino group, enabling it to participate in acid-base reactions.
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Carboxylic Acid Reactions : The carboxylic acid group (-COOH) can donate a proton (H+), acting as a Brønsted-Lowry acid. It can react with bases to form carboxylate salts.
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Amino Group Reactions : The amino group (-NH-) can accept a proton, acting as a Brønsted-Lowry base. It can react with acids to form ammonium salts.
Peptide Bond Formation
3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is frequently employed in peptide synthesis. The amino group is protected by the Fmoc group, which can be selectively removed under basic conditions, typically using piperidine. This allows for controlled peptide bond formation.
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Fmoc Deprotection: The Fmoc protecting group is removed using a base, such as piperidine, to free the amino group.
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Coupling Reaction: The deprotected amino acid can then react with another amino acid derivative to form a peptide bond, typically using coupling reagents like DIC (Diisopropylcarbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Decarboxylation
Under specific conditions, the carboxylic acid moiety can undergo decarboxylation, leading to the formation of amines. This reaction typically requires heat and a catalyst.
Oxidation and Reduction
The compound can undergo oxidation or reduction reactions depending on the specific reagents and conditions. Oxidation may occur at the cyclopropane ring or the fluorenyl moiety, while reduction can modify the carboxylic acid group or other reducible functionalities, if present.
Hydrolysis
The ester linkage within the Fmoc protecting group can be hydrolyzed under acidic or basic conditions, leading to the removal of the protecting group.
Structural Analogs and Comparison
Several compounds share structural similarities with this compound. A comparison of a few analogs is summarized below:
These related compounds help illustrate the impact of different structural features on the properties and reactivity of amino acid derivatives in peptide synthesis and other applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: In biological research, it may serve as a tool for studying protein interactions and enzyme activities.
Medicine: Potential medical applications include the development of new drugs and therapeutic agents. Its unique structure may allow it to interact with specific biological targets, leading to novel treatments for various diseases.
Industry: In industry, this compound could be used in the production of advanced materials, such as coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which 3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The primary structural variation among analogs lies in the substituent at the β-position. Key examples include:
- Cyclopropyl vs. Cycloalkyl Groups : The cyclopropyl substituent (target compound) offers moderate steric hindrance compared to the bulkier cyclohexyl group, which increases lipophilicity (logP) but may reduce solubility .
- Aromatic vs. Aliphatic Substituents : Fluorophenyl and nitrophenyl analogs exhibit higher polarity and electronic effects, influencing reactivity in conjugation reactions (e.g., NHS ester formation) .
Biological Activity
3-Cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, commonly referred to as FMOC-DL-3-amino-3-cyclopropyl-propionic acid, is a compound with a complex structure that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.4 g/mol
- CAS Number : 683217-51-8
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling and metabolic processes. Research indicates that this compound may inhibit certain virulence factors in pathogens, suggesting a potential role in antimicrobial applications.
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy investigated the effects of various cyclic dipeptides on Pseudomonas aeruginosa, a common pathogen associated with infections. The findings indicated that compounds similar to this compound could significantly reduce the production of virulence factors such as pyocyanin and elastase, demonstrating potential as an antimicrobial agent .
Cytotoxicity Assessment
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on mammalian cell lines, including A549 (lung cancer) and NIH-3T3 (mouse embryo). Results showed low toxicity at concentrations below 10 mM, indicating a favorable safety profile for potential therapeutic use .
Study on Type III Secretion System Inhibition
Research focusing on Type III secretion systems (T3SS) revealed that this compound exhibited inhibitory effects on the secretion of specific proteins involved in pathogenicity. High concentrations resulted in approximately 50% inhibition of protein secretion, suggesting its utility in developing treatments against T3SS-dependent pathogens .
Data Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Reduced virulence factor production in Pseudomonas aeruginosa |
| Cytotoxicity | Low toxicity observed in A549 and NIH-3T3 cell lines at concentrations <10 mM |
| T3SS Inhibition | ~50% inhibition of protein secretion at high concentrations |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid?
- Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The Fmoc (fluorenylmethoxycarbonyl) group is typically introduced using Fmoc-Cl (chloride) or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a base like DIEA (N,N-diisopropylethylamine). The cyclopropane moiety is incorporated via a cyclopropanation reaction, often using transition-metal catalysts (e.g., Rh or Cu) to ensure regioselectivity . Purification involves reverse-phase HPLC or flash chromatography .
Q. How can researchers characterize the purity and structure of this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and cyclopropane protons (δ ~0.5–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-MS for [M+H] or [M+Na] ions) .
- HPLC : Analytical HPLC with UV detection (254 nm for Fmoc absorption) to assess purity (>95%) .
Q. What storage conditions are critical for maintaining stability?
- Answer : Store at –20°C in inert, moisture-free environments (e.g., argon-filled vials). The Fmoc group is sensitive to light and basic conditions, which can lead to premature deprotection. Use amber glassware and avoid prolonged exposure to DMSO or amines .
Advanced Research Questions
Q. How can synthetic yields be optimized for enantiomerically pure forms?
- Answer : Enantiomeric purity is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Rhodium-catalyzed cyclopropanation with diazoesters can achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC with cellulose-based columns .
Q. What strategies mitigate side reactions during Fmoc deprotection?
- Answer : Use piperidine (20% in DMF) for controlled deprotection. Side reactions (e.g., β-elimination) are minimized by reducing reaction time (<10 min) and temperature (0–4°C). Add scavengers like HOBt (hydroxybenzotriazole) to trap reactive intermediates .
Q. How does the cyclopropane ring influence biological activity in peptide conjugates?
- Answer : The cyclopropane group enhances metabolic stability by resisting enzymatic degradation. In drug design, it restricts conformational flexibility, improving target binding (e.g., protease inhibition). Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .
Q. How can researchers resolve contradictions in NMR data for cyclopropane-containing analogs?
- Answer : Discrepancies in cyclopropane proton splitting patterns may arise from solvent polarity or temperature. Use deuterated solvents (CDCl or DMSO-d) and standardize temperature (25°C). Compare with computational models (DFT calculations for expected coupling constants) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Answer : Key issues include:
- Low Solubility : Optimize solvent systems (e.g., DMF/THF mixtures).
- Cost of Catalysts : Replace Rh with cheaper Cu catalysts for cyclopropanation.
- Purification : Transition from HPLC to recrystallization for large batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
